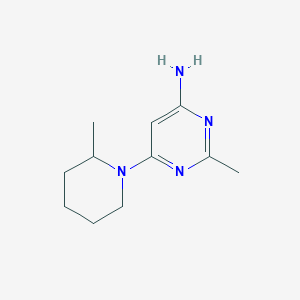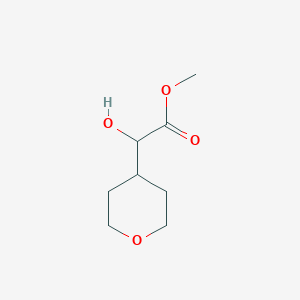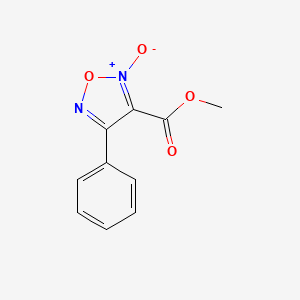
3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a nitrile oxide with an alkyne or alkene, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of appropriate solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different oxides, while reduction can produce amines
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, including the development of new polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the biological context. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide include other oxadiazole derivatives such as:
- 3-(Methoxycarbonyl)-4-phenyl-1,2,5-thiadiazole
- 3-(Methoxycarbonyl)-4-phenyl-1,2,5-triazole
- 3-(Methoxycarbonyl)-4-phenyl-1,2,5-tetrazole
Uniqueness
The presence of the oxadiazole ring and the methoxycarbonyl group contributes to its distinct properties, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-15-10(13)9-8(11-16-12(9)14)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
VRYHZZYQDJBMIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=[N+](ON=C1C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



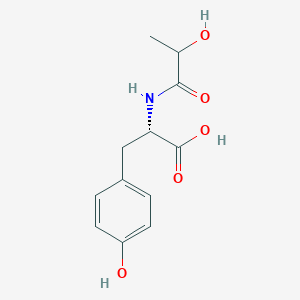


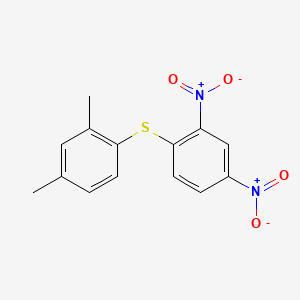
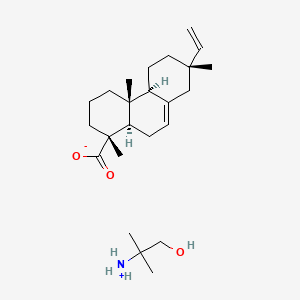
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)
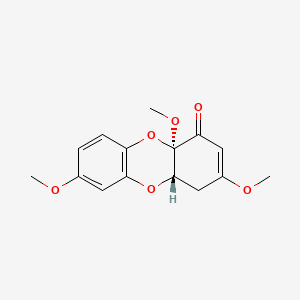
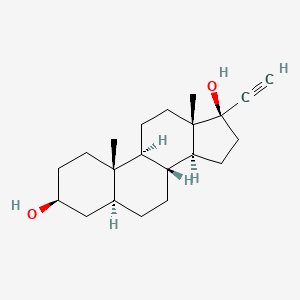
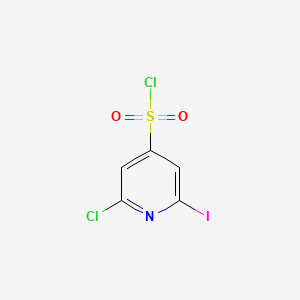
![L-[13C5]Xylose](/img/structure/B13442157.png)
